molecular formula C9H12Cl2N2S2 B1530944 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine dihydrochloride CAS No. 1185304-88-4

5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine dihydrochloride

Cat. No.: B1530944
CAS No.: 1185304-88-4
M. Wt: 283.2 g/mol
InChI Key: NCLFYDZOVUVVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine dihydrochloride (CAS 1185304-88-4) is a high-purity chemical compound intended for research and development purposes. With a molecular formula of C9H12Cl2N2S2 and a molecular weight of 283.24 g/mol, this dihydrochloride salt offers enhanced solubility and handling properties for experimental use . This compound belongs to the class of thiazole-thiophene hybrids, which are recognized in medicinal chemistry as privileged scaffolds due to their diverse biological potential . The molecular architecture combines electron-deficient thiazole and electron-rich thiophene rings, creating a unique conjugated system that is of significant interest in the design of novel pharmacologically active molecules . Thiazole derivatives, in particular, are extensively investigated as building blocks for the synthesis of compounds with potential anti-inflammatory, antimicrobial, and anticancer properties . As a research chemical, it serves as a key synthetic intermediate for further chemical modifications and structure-activity relationship (SAR) studies . This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

5-ethyl-4-thiophen-2-yl-1,3-thiazol-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S2.2ClH/c1-2-6-8(11-9(10)13-6)7-4-3-5-12-7;;/h3-5H,2H2,1H3,(H2,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLFYDZOVUVVAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)N)C2=CC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthetic Procedures

Preparation of 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine

The key intermediate, 5-ethyl-4-thiophen-2-yl-thiazol-2-ylamine, is synthesized through a multi-step reaction sequence involving:

  • Starting from heteroaryl methyl ketones (such as 2-thiophen-2-ylacetyl derivatives).
  • Bromination of the methyl ketone to form a bromoketone intermediate using copper(II) bromide (CuBr2) under reflux conditions (100 °C) in ethyl acetate.
  • Reaction of the bromoketone with thiourea to cyclize and form the aminothiazole ring, typically indicated by a color change from green to orange and precipitation of the product.
  • Isolation of the aminothiazole by filtration and washing to remove excess reagents.

This method (General Procedure 2) provides a robust route to the aminothiazole scaffold with high purity confirmed by LCMS.

Formation of the Dihydrochloride Salt

The free amine is converted into its dihydrochloride salt by treatment with hydrochloric acid under controlled pH and temperature. This can be achieved by:

  • Dissolving the aminothiazole in an appropriate solvent (such as ethanol or water).
  • Adding hydrochloric acid dropwise to precipitate the dihydrochloride salt.
  • Isolating the salt by filtration and drying.

Alternatively, the hydrochloride salt can be formed directly during the synthesis by including hydrochloric acid in the reaction mixture (one-pot synthesis), simplifying the process and improving yield.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Bromination of methyl ketone CuBr2 (2 eq), EtOAc, reflux 100 °C, 1 h Formation of bromoketone intermediate
Cyclization with thiourea Thiourea (2 eq), 100 °C, 1 h Thiazole ring formation
Salt formation HCl (aqueous), controlled pH, room temp Precipitation of dihydrochloride salt

These conditions are optimized to ensure high conversion and purity, with reaction monitoring by LCMS and NMR spectroscopy.

Analytical Characterization

  • LCMS confirms the molecular weight and purity of intermediates and final product.
  • NMR Spectroscopy (1H and 13C) verifies the chemical structure, confirming substitution patterns on the thiazole and thiophene rings.
  • HPLC is used to assess the purity of the dihydrochloride salt.
  • Melting point and elemental analysis further confirm the identity and quality of the salt.

Research Findings and Optimization

  • The one-pot synthesis approach reduces reaction time and material loss by avoiding intermediate isolations.
  • The use of copper(II) bromide for bromination is preferred due to its efficiency and cleaner reaction profile.
  • The dihydrochloride salt form enhances compound stability and solubility, facilitating handling and downstream applications.
  • Structural variations at the 4-position (thiophene ring) and 5-position (ethyl group) have been explored to modulate biological activity, with synthesis methods adaptable to such substitutions.

Summary Table of Preparation Methods

Preparation Step Method/Procedure Key Reagents Reaction Conditions Outcome
Bromination of methyl ketone General Procedure 2 CuBr2, EtOAc Reflux 100 °C, 1 h Bromoketone intermediate
Cyclization to aminothiazole General Procedure 2 Thiourea 100 °C, 1 h 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine
Formation of dihydrochloride salt Acid treatment or one-pot synthesis HCl (aqueous) Room temperature, pH controlled 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine dihydrochloride

Chemical Reactions Analysis

5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine dihydrochloride serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its structural characteristics allow it to participate in various chemical reactions, including:

  • Oxidation: This process can yield sulfoxides or sulfones.
  • Reduction: It can produce thiols or amines, depending on the reducing agents used.
  • Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitutions, leading to diverse derivatives.

Biology

In biological research, this compound is utilized in biochemical assays to study enzyme interactions and cellular processes. Its potential as a therapeutic agent is under investigation, particularly regarding its interactions with specific molecular targets involved in disease pathways.

Case Study Example:
A study explored the inhibition of TMEM16A channels using aminothiazole derivatives, including compounds related to thiazole structures similar to 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine. Findings indicated that these compounds could modulate epithelial fluid secretion and have implications in treating conditions like cystic fibrosis and hypertension .

Medicine

The compound is being evaluated for its therapeutic properties , particularly in cancer research and treatment of chronic diseases. Its mechanism of action may involve inhibition or activation of specific enzymes, affecting critical biochemical pathways.

Mechanism of Action

The mechanism of action of 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine dihydrochloride involves its interaction with specific molecular targets. This compound can bind to proteins and enzymes, altering their activity and function. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 5-ethyl-4-thiophen-2-yl-thiazol-2-ylamine dihydrochloride, we compare it to structurally or functionally related dihydrochloride salts. The following table synthesizes data from diverse sources:

Compound Name Key Functional Groups Primary Applications Hazard Profile References
This compound Thiazole, thiophene, ethyl, amine Not explicitly reported; structural analogs suggest potential pharmacological activity Irritant (Xi)
Trientine dihydrochloride Ethylene tetramine Copper chelation therapy (Wilson’s disease) Non-irritant (pharmaceutical grade)
Pioglitazone hydrochloride Thiazolidinedione, benzyl ether Antidiabetic (PPAR-γ agonist) Controlled toxicity profile
Putrescine dihydrochloride Diamine Biogenic amine standard in food safety analysis Low toxicity (analytical grade)
2,2’-Azobis(2-methylpropionamidine) dihydrochloride (e.g., V-50 initiator) Azo, amidine Water-soluble radical initiator in polymerization Oxidizing agent, thermal hazard
S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride Pseudothiourea, dimethylamino Restricted use (sensitizing agent) Severe sensitizer

Key Structural and Functional Differences

Core Scaffolds :

  • The target compound features a thiazole-thiophene hybrid system, distinct from the ethylene tetramine backbone of trientine or the thiazolidinedione in pioglitazone. Thiazole derivatives are often explored for antimicrobial or kinase-inhibitory activity, whereas thiophenes are common in materials science and drug design .
  • In contrast, azoamidine dihydrochlorides (e.g., V-50) contain azo (-N=N-) and amidine groups, critical for radical generation in polymer chemistry .

Applications :

  • Pharmaceutical dihydrochlorides (trientine, pioglitazone) are optimized for bioavailability and target engagement. Trientine’s chelation properties contrast sharply with the undefined pharmacological role of the target compound .
  • Biogenic amine dihydrochlorides (putrescine, cadaverine) serve as analytical standards, highlighting the versatility of dihydrochloride salts in diverse fields .

Hazard Profiles: The irritant nature of the target compound aligns with typical thiazole derivatives, whereas sensitizers like S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride pose occupational hazards .

Research Findings and Gaps

  • Synthetic Challenges : The dihydrochloride form enhances water solubility, a feature shared with polymerization initiators (e.g., azoamidines) but underutilized in the target compound’s reported studies .
  • Comparative studies with pioglitazone-like thiazolidinediones could reveal structural-activity relationships .

Biological Activity

5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine dihydrochloride (CAS Number: 1185304-88-4) is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity, synthesis, and potential applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazole ring and an ethyl-substituted thiophene moiety, which are known to enhance its chemical properties and biological activities. The molecular formula is C9H12Cl2N2S2C_9H_{12}Cl_2N_2S_2 with a molecular weight of approximately 283.24 g/mol. Its hydrochloride form improves solubility and stability, making it suitable for various applications in pharmacology and biochemistry .

1. Antimicrobial Activity

Research indicates that compounds similar to 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine exhibit significant antimicrobial properties. For instance, studies on thiazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzyme systems .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameActivity TypeTarget Organisms
5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamineAntibacterialStaphylococcus aureus, E. coli
Thiazole Derivative AAntifungalCandida albicans
Thiazole Derivative BAntiviralInfluenza virus

2. Enzyme Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Similar thiazole compounds have demonstrated promising AChE inhibitory activity with IC50 values indicating effective binding affinities .

Case Study: Acetylcholinesterase Inhibition
In a study involving various thiazole derivatives, one compound exhibited an IC50 value of 2.7 µM against AChE, suggesting that structural modifications can enhance bioactivity .

3. Anticancer Properties

Emerging evidence suggests that thiazole derivatives may possess anticancer properties. For example, certain thiazole-based Schiff bases have shown significant cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells. These studies highlight the potential of 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine in cancer therapeutics .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell Line TestedIC50 Value (µM)
5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamineHeLaTBD
Thiazole Derivative CMCF7TBD
Thiazole Derivative DHepG2TBD

The biological activity of 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine is attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that the compound can effectively bind to active sites of enzymes involved in metabolic pathways, thereby inhibiting their activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine dihydrochloride, and what are their key intermediates?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-halo ketones or through thiol-disulfide exchange reactions. A common approach involves reacting 2-aminothiazole precursors with thiophene-substituted aldehydes under acidic conditions. For example, thiadiazole intermediates (similar to those in ) are formed via pH-controlled reactions (pH 7.5) using mercaptoacetic acid and potassium hydroxide, followed by acidification with HCl to precipitate the product . Optimization of solvent systems (e.g., DMF or ethanol) and stoichiometric ratios of reagents is critical to minimize side products.

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR are used to confirm the thiazole and thiophene ring systems, with characteristic shifts for amine protons (~δ 5–6 ppm) and aromatic carbons (~δ 120–150 ppm).
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely employed for single-crystal structure determination, particularly for resolving ambiguities in stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
    Cross-referencing NMR data with X-ray results is critical to resolve ambiguities in tautomeric forms or protonation states.

Q. How does the dihydrochloride salt form influence solubility and experimental design?

  • Methodological Answer : The dihydrochloride form enhances water solubility compared to the free base, enabling use in aqueous biological assays. Solubility profiles should be tested in buffers (e.g., PBS, pH 7.4) and polar solvents (DMSO/water mixtures). Pre-formulation studies must account for hygroscopicity, which can affect stability during storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Temperature control : Reactions at 40–60°C minimize decomposition of heat-sensitive intermediates (e.g., thiophene derivatives) .
  • Catalysis : Use of K2_2CO3_3 or Et3_3N as bases in DMF improves cyclization efficiency .
  • Purification : Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) resolves closely related impurities.
    A representative optimization table:
ParameterOptimal RangeImpact on Yield
Reaction Temp50–60°CMaximizes cyclization
pH (aqueous steps)7.0–7.5Prevents hydrolysis
SolventDry DMFEnhances reactivity

Q. How should discrepancies in NMR and X-ray data during structural elucidation be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., ring puckering in thiazoles) or protonation variability. Strategies include:

  • Variable-temperature NMR : To detect conformational exchange broadening.
  • DFT calculations : Compare experimental 13^13C shifts with computed values for candidate tautomers.
  • Complementary techniques : Use IR to confirm NH/amine vibrations and X-ray data to validate bond lengths/angles .

Q. What in vitro assay strategies are suitable for evaluating its enzyme inhibition or receptor-binding activity?

  • Methodological Answer :

  • Kinetic assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure inhibition constants (KiK_i) for proteases or kinases.
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding affinity to targets like GPCRs or ion channels.
  • Cellular assays : Pair with siRNA knockdown to confirm target engagement in pathways relevant to thiazole bioactivity (e.g., apoptosis modulation) .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results across different cell lines or assay formats?

  • Methodological Answer : Contradictions may stem from off-target effects, metabolic stability, or cell-specific uptake. Mitigation strategies:

  • Metabolic profiling : Use LC-MS to identify degradation products in cell lysates.
  • Isozyme selectivity panels : Test against related enzymes (e.g., kinase isoforms) to rule out pan-inhibition.
  • Orthogonal assays : Validate hits using CRISPR-edited cell lines or ex vivo tissue models .

Methodological Best Practices

Q. What quality control measures are critical for batch-to-batch reproducibility?

  • Methodological Answer :

  • In-process controls : Monitor reaction progress via TLC or inline IR spectroscopy.
  • Salt form verification : Titrimetric analysis (e.g., chloride ion quantification) ensures consistent dihydrochloride stoichiometry.
  • Stability studies : Accelerated aging tests (40°C/75% RH) identify degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.